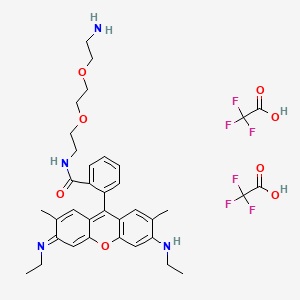
Potassiumhexacyanocobaltate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexacyanocobaltate(III), with the chemical formula K₃[Co(CN)₆], is a coordination complex consisting of a central cobalt atom surrounded by six cyanide ligands and three potassium ions . This compound is known for its applications in various fields, including its use as a catalyst in chemical reactions, particularly in the oxidation of organic compounds . It is also utilized in electroplating processes and as a blue pigment in ceramics and glass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexacyanocobaltate(III) can be synthesized by reacting cobalt(II) chloride with potassium cyanide in the presence of oxygen. The reaction involves the oxidation of cobalt(II) to cobalt(III) and the formation of the hexacyanocobaltate complex . The reaction can be represented as follows: [ \text{CoCl}_2 + 6 \text{KCN} + \frac{1}{2} \text{O}_2 \rightarrow \text{K}_3[\text{Co(CN)}_6] + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of potassium hexacyanocobaltate(III) typically involves the hydrothermal synthesis method. This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities . The hydrothermal conditions, such as temperature and duration, play a crucial role in determining the properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium hexacyanocobaltate(III) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of organic compounds.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: It can undergo ligand substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of potassium hexacyanocobaltate(III).
Substitution: Ligand substitution reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Scientific Research Applications
Potassium hexacyanocobaltate(III) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium hexacyanocobaltate(III) involves its ability to act as an electron transfer mediator. The cobalt center in the complex can undergo oxidation and reduction, facilitating various redox reactions . The cyanide ligands provide stability to the complex and allow for the movement of ions in and out of the structure, maintaining the neutrality of the compound .
Comparison with Similar Compounds
Potassium hexacyanocobaltate(III) can be compared with other similar compounds, such as:
Potassium hexacyanoferrate(III): Both compounds are coordination complexes with similar structures, but potassium hexacyanoferrate(III) contains iron instead of cobalt.
Potassium hexacyanoferrate(II): This compound also has a similar structure but contains iron in a different oxidation state.
Potassium hexafluoroantimonate(V): This compound has a different central metal and ligands but can be used in similar applications as a catalyst.
Uniqueness: Potassium hexacyanocobaltate(III) is unique due to its ability to act as both an oxidizing and reducing agent, its stability provided by the cyanide ligands, and its wide range of applications in various fields .
Properties
Molecular Formula |
C6CoK3N6 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
tripotassium;cobalt(3+);hexacyanide |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
InChI Key |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)


![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)






